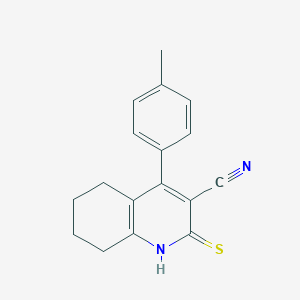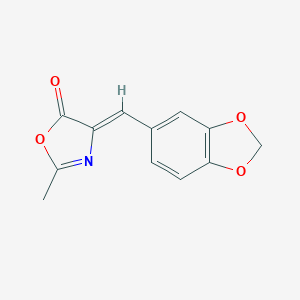
2-Thioxo-4-P-tolyl-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thioxo-4-P-tolyl-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a heterocyclic compound that contains a quinoline ring, a nitrile group, and a thioxo group. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 2-Thioxo-4-P-tolyl-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of certain viruses and bacteria.
Biochemical and Physiological Effects:
2-Thioxo-4-P-tolyl-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile has been shown to have biochemical and physiological effects. It has been found to induce oxidative stress and increase the levels of reactive oxygen species in cancer cells. It has also been shown to inhibit the activity of certain enzymes and disrupt the function of cell membranes.
実験室実験の利点と制限
One of the advantages of using 2-Thioxo-4-P-tolyl-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile in lab experiments is its potential as a fluorescent probe. It can be used to detect metal ions, which can be useful in various applications. However, one of the limitations is its potential toxicity, which can affect the results of experiments.
将来の方向性
There are several future directions for research on 2-Thioxo-4-P-tolyl-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile. One area of interest is its potential as a therapeutic agent for cancer and viral infections. Further studies are needed to fully understand its mechanism of action and optimize its efficacy. Another area of research is its potential as a fluorescent probe for detecting metal ions in biological samples. This can have applications in diagnostics and imaging. Additionally, studies can be conducted to investigate its potential as a drug delivery system for targeted therapies.
In conclusion, 2-Thioxo-4-P-tolyl-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile is a chemical compound with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various applications.
合成法
The synthesis of 2-Thioxo-4-P-tolyl-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile has been achieved using different methods. One of the commonly used methods involves the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of sulfur powder and ammonium acetate. The resulting product is then treated with p-tolyl isothiocyanate to obtain the final product.
科学的研究の応用
2-Thioxo-4-P-tolyl-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile has shown potential applications in scientific research. It has been studied for its anticancer, antiviral, and antimicrobial activities. It has also been investigated for its potential as a fluorescent probe for detecting metal ions.
特性
分子式 |
C17H16N2S |
|---|---|
分子量 |
280.4 g/mol |
IUPAC名 |
4-(4-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C17H16N2S/c1-11-6-8-12(9-7-11)16-13-4-2-3-5-15(13)19-17(20)14(16)10-18/h6-9H,2-5H2,1H3,(H,19,20) |
InChIキー |
WJBJNTBRHJTFGW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=S)NC3=C2CCCC3)C#N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C(=S)NC3=C2CCCC3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate](/img/structure/B242181.png)
![spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-one](/img/structure/B242184.png)
![3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline](/img/structure/B242202.png)

![Methyl {[5-({[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B242223.png)
![(5Z)-2-(3,5-dimethylanilino)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B242236.png)


![7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B242244.png)




![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)